molecular formula C9H22O2Si B015442 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol CAS No. 73842-99-6

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Cat. No. B015442
Key on ui cas rn: 73842-99-6
M. Wt: 190.35 g/mol
InChI Key: NETUFVYVNJNFMU-UHFFFAOYSA-N
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Patent
US06702705B1

Procedure details

A mixture of 1,3-propanediol (10 mmol), tert-butyldimethylchlorosilane (11 mmol), and imidazole (22 mmol) dissolved in 5 mL of DMF was stirred at room temperature for 16 hours. The mixture was poured into 0.1 M HCl (100 mL) and extracted with ether (3×100 mL). The organic phases were washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The mixture was purified by flash chromatography to give the product as a colorless oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].N1C=CN=C1.Cl>CN(C=O)C>[O:4]([CH2:3][CH2:2][CH2:1][OH:5])[Si:10]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCO)O
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
22 mmol
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The organic phases were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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